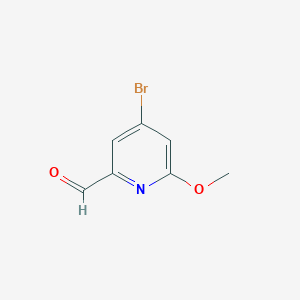

![molecular formula C60H78N6O14P2 B1512635 (R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid CAS No. 549-60-0](/img/structure/B1512635.png)

(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

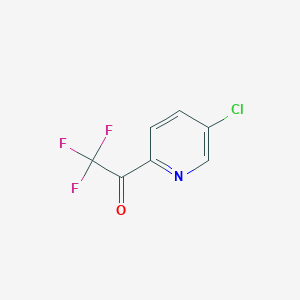

Le phosphate de quinine est un alcaloïde dérivé de l'écorce du quinquina. Il a été historiquement important en tant que médicament antipaludique et est connu pour son goût amer, qui est également utilisé dans l'eau tonique. Le composé a une formule moléculaire de

C20H24N2O2⋅H3PO4

et est utilisé dans diverses applications médicales et industrielles .Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le phosphate de quinine est généralement synthétisé à partir de la quinine, qui est extraite de l'écorce du quinquina. L'extraction implique plusieurs étapes, notamment :

Extraction : L'écorce est broyée et traitée avec une solution acide pour extraire les alcaloïdes.

Purification : L'extrait brut est purifié en utilisant des techniques d'extraction par solvant et de cristallisation.

Phosphorylation : La quinine est ensuite mise à réagir avec de l'acide phosphorique pour former du phosphate de quinine dans des conditions contrôlées de température et de pH.

Méthodes de Production Industrielle : La production industrielle du phosphate de quinine implique des processus d'extraction et de purification à grande échelle. L'écorce est traitée dans de grands réacteurs, et l'extraction est optimisée pour un rendement maximal. La quinine purifiée est ensuite convertie en phosphate de quinine en utilisant de l'acide phosphorique dans un processus continu pour assurer la cohérence et la qualité .

Types de Réactions:

Oxydation : Le phosphate de quinine peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le phosphate de quinine en dérivés de dihydroquinine.

Substitution : Le phosphate de quinine peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule de quinine sont remplacés par d'autres groupes.

Réactifs et Conditions Communs:

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux Produits:

Produits d'oxydation : N-oxyde de quinine, méthide de quinine.

Produits de réduction : Phosphate de dihydroquinine.

Produits de substitution : Divers dérivés de quinine avec des groupes fonctionnels modifiés.

4. Applications de la Recherche Scientifique

Le phosphate de quinine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur chiral dans la synthèse asymétrique.

Biologie : Étudié pour ses effets sur les processus cellulaires et les canaux ioniques.

Médecine : Principalement utilisé comme agent antipaludique, mais également étudié pour son potentiel dans le traitement d'autres maladies telles que la babésiose et les crampes nocturnes des jambes.

Industrie : Utilisé dans la production d'eau tonique et d'autres boissons pour son goût amer.

5. Mécanisme d'Action

L'action antipaludique du phosphate de quinine est considérée comme impliquant l'inhibition de la hème polymérase, une enzyme cruciale pour la survie du parasite du paludisme. En empêchant la détoxification de l'hème, le phosphate de quinine provoque l'accumulation d'hème toxique dans le parasite, conduisant à sa mort. De plus, le phosphate de quinine affecte les canaux ioniques et les membranes cellulaires, contribuant à ses propriétés relaxantes musculaires.

Composés Similaires:

Chloroquine : Un autre médicament antipaludique ayant un mécanisme d'action similaire mais une structure chimique différente.

Hydroxychloroquine : Un dérivé de la chloroquine avec des groupes hydroxyle supplémentaires, utilisé à des fins similaires.

Méfloquine : Un antipaludique structurellement différent ayant une utilisation thérapeutique similaire.

Unicité du Phosphate de Quinine : Le phosphate de quinine est unique en raison de son origine naturelle dans l'arbre du quinquina et de son importance historique en tant qu'un des premiers traitements efficaces contre le paludisme. Son goût amer distinct le distingue également des autres composés antipaludiques.

Applications De Recherche Scientifique

Quinine phosphate has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its effects on cellular processes and ion channels.

Medicine: Primarily used as an antimalarial agent, but also investigated for its potential in treating other diseases such as babesiosis and nocturnal leg cramps.

Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.

Mécanisme D'action

The antimalarial action of quinine phosphate is believed to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. By preventing the detoxification of heme, quinine phosphate causes the accumulation of toxic heme within the parasite, leading to its death. Additionally, quinine phosphate affects ion channels and cellular membranes, contributing to its muscle relaxant properties.

Comparaison Avec Des Composés Similaires

Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.

Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for similar purposes.

Mefloquine: A structurally different antimalarial with a similar therapeutic use.

Uniqueness of Quinine Phosphate: Quinine phosphate is unique due to its natural origin from the cinchona tree and its historical significance as one of the first effective treatments for malaria. Its distinct bitter taste also sets it apart from other antimalarial compounds.

Propriétés

Numéro CAS |

549-60-0 |

|---|---|

Formule moléculaire |

C60H78N6O14P2 |

Poids moléculaire |

1169.2 g/mol |

Nom IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid |

InChI |

InChI=1S/3C20H24N2O2.2H3O4P/c3*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*1-5(2,3)4/h3*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*(H3,1,2,3,4)/t3*13-,14-,19-,20+;;/m000../s1 |

Clé InChI |

JGWCVXDJEMKYEA-INGJVHGESA-N |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP(=O)(O)O.OP(=O)(O)O |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP(=O)(O)O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP(=O)(O)O.OP(=O)(O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)